molecular formula C9H8ClNO2 B1457832 6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid CAS No. 1375472-84-6

6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid

Cat. No. B1457832
M. Wt: 197.62 g/mol
InChI Key: OHHNBXMUBNBHFI-UHFFFAOYSA-N
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Description

6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid is an indole derivative . It is an intermediate used in the synthesis of EPZ031686, the first orally bioavailable small molecule SMYD3 inhibitor .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in recent years due to their significant role in natural products and drugs . The synthesis of 6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid from 6-Chloroindole has been reported .


Molecular Structure Analysis

The molecular formula of 6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid is C8H8ClN . The molecular weight is 153.61 .


Chemical Reactions Analysis

Indole derivatives, including 6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid, have been found to be biologically active compounds for the treatment of various disorders in the human body . They play a significant role in cell biology .


Physical And Chemical Properties Analysis

The boiling point of 6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid is predicted to be 250.3±29.0 °C . The predicted density is 1.214±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Synthesis and Classification

The compound is part of the indole family, molecules of significant interest due to their diverse biological activities and their role in pharmaceuticals. Indole synthesis is a critical area of research, with a variety of strategies being developed to create these compounds. One review detailed the classification of indole synthesis methods, emphasizing the importance of these methodologies in facilitating the creation of new indole derivatives, including 6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid (Taber & Tirunahari, 2011).

Biocatalyst Inhibition and Biorenewable Chemicals

Carboxylic acids, including derivatives like 6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid, have been explored for their role as biocatalyst inhibitors and their potential in producing biorenewable chemicals. One review highlighted the impact of carboxylic acids on microbes used in fermentative processes, suggesting strategies to enhance microbial tolerance and productivity. This understanding is vital for utilizing such compounds in industrial biotechnology applications (Jarboe, Royce, & Liu, 2013).

Antioxidant and Health-promoting Properties

Phenolic compounds like chlorogenic acid have demonstrated significant health-promoting properties, including antioxidant, anti-inflammatory, and antimicrobial effects. These insights suggest that derivatives of carboxylic acids, such as 6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid, could possess similar beneficial properties, warranting further investigation into their potential health applications (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

Drug Synthesis and Medical Applications

Levulinic acid, a biomass-derived chemical, has been highlighted for its versatility in drug synthesis, serving as a precursor for various value-added chemicals. This review suggests the potential of carboxylic acid derivatives, including 6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid, in pharmaceutical applications, offering a pathway to more sustainable and cost-effective drug production processes (Zhang et al., 2021).

properties

IUPAC Name

6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-7-4-8-5(1-2-11-8)3-6(7)9(12)13/h3-4,11H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHNBXMUBNBHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=C(C=C21)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroindoline-5-carboxylic acid

CAS RN

1375472-84-6
Record name 6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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